molecular formula C14H16N2O2S B2611253 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 433703-31-2

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2611253
CAS No.: 433703-31-2
M. Wt: 276.35
InChI Key: IXMXGLIXHIYSMX-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of an ethoxyphenyl group and a propanamide group attached to the thiazole ring.

Preparation Methods

The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the acylation of the thiazole derivative with propanoyl chloride to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the reactions.

Chemical Reactions Analysis

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . Additionally, the compound can interact with DNA and proteins, leading to its anticancer and antimicrobial activities .

Comparison with Similar Compounds

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-13(17)16-14-15-12(9-19-14)10-5-7-11(8-6-10)18-4-2/h5-9H,3-4H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMXGLIXHIYSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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